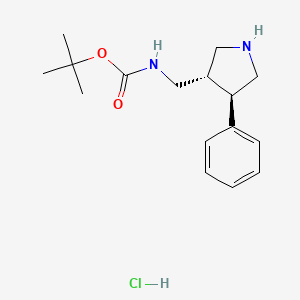

tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl carbamates often involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in a suitable solvent, such as a methanol-water mixture, utilizing sodium benzenesulfinate and formic acid. This method provides an efficient pathway to obtain N-(Boc)-protected nitrones, which are valuable intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).

科学的研究の応用

Synthesis and Chemical Properties

A study by Geng Min (2010) elaborated on an efficient seven-step process for the synthesis of tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate starting from itaconic acid ester. This synthesis process was highlighted for its simplicity, cost-efficiency, and environmental friendliness, indicating its potential use in drug intermediate production Geng Min, 2010.

Another research by J. Yang et al. (2009) focused on the synthesis of Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through an asymmetric Mannich reaction. This study is significant for understanding the chiral synthesis of related carbamate compounds, which can be crucial for the development of pharmaceuticals and other chiral substances J. Yang, S. Pan, B. List, 2009.

Applications in Organic Synthesis

Research by M. Storgaard and J. Ellman (2009) demonstrated the Rhodium‐Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines, resulting in the preparation of (S)‐tert‐Butyl (4‐Chlorophenyl)(Thiophen‐2‐Yl)Methylcarbamate. This study underscores the role of such compounds in asymmetric synthesis, which is pivotal in creating drugs with specific enantiomeric properties M. Storgaard, J. Ellman, 2009.

In the context of environmental chemistry, a study by Xiao-Zhang Yu and J. Gu (2006) investigated the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows, providing insights into the phytoremediation potential of related compounds. Although this study is more focused on MTBE, it suggests the broader environmental implications and applications of tert-butyl carbamates in mitigating pollution Xiao-Zhang Yu, J. Gu, 2006.

Safety and Hazards

The safety information for “tert-butyl N- [trans-4-phenylpyrrolidin-3-yl]carbamate” includes several hazard statements: H302, H314, H319 . Precautionary statements include P260, P264, P270, P280, P301, P301, P303, P304, P305, P310, P321, P330, P331, P337, P338, P340, P351, P353, P361, P363, P405 . Please refer to the MSDS for more detailed safety information .

特性

IUPAC Name |

tert-butyl N-[[(3S,4R)-4-phenylpyrrolidin-3-yl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12;/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19);1H/t13-,14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOSIOWMNGYKFF-IODNYQNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7-fluoro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1174491.png)